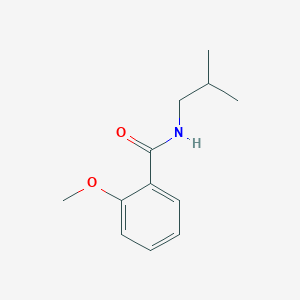
6-(4-morpholinyl)-3(2H)-pyridazinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-morpholinyl)-3(2H)-pyridazinethione, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a heterocyclic compound that contains a pyridazine ring and a morpholine ring, and it has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
6-(4-morpholinyl)-3(2H)-pyridazinethione is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopamine neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to cell death. The mechanism of action of this compound has been extensively studied and has provided insights into the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome. This compound has also been found to induce oxidative stress, mitochondrial dysfunction, and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-morpholinyl)-3(2H)-pyridazinethione has several advantages for lab experiments, including its ability to selectively destroy dopaminergic neurons in the substantia nigra, allowing for the study of Parkinson's disease. However, this compound has several limitations, including its high reactivity and sensitivity to air and moisture, which can make it challenging to synthesize and handle.
Zukünftige Richtungen
There are several future directions for research on 6-(4-morpholinyl)-3(2H)-pyridazinethione, including the development of new synthesis methods that are more efficient and less sensitive to air and moisture. Additionally, researchers are exploring the use of this compound as a tool for studying other neurological disorders and developing new treatments. Finally, there is a need for further research on the biochemical and physiological effects of this compound, as well as its potential applications in other areas of scientific research.
Synthesemethoden
6-(4-morpholinyl)-3(2H)-pyridazinethione can be synthesized using a variety of methods, including the reaction of 4-chloropyridazine with morpholine in the presence of a base, or the reaction of 4-aminopyridazine with chloroacetyl chloride followed by reaction with morpholine. The synthesis of this compound can be challenging due to its high reactivity and sensitivity to air and moisture.
Wissenschaftliche Forschungsanwendungen
6-(4-morpholinyl)-3(2H)-pyridazinethione has been used in a variety of scientific research applications, including as a tool for studying Parkinson's disease. This compound is converted to MPP+ in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome in humans and other animals. This has allowed researchers to study the mechanisms of Parkinson's disease and develop potential treatments.
Eigenschaften
Molekularformel |
C8H11N3OS |
|---|---|
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
3-morpholin-4-yl-1H-pyridazine-6-thione |
InChI |
InChI=1S/C8H11N3OS/c13-8-2-1-7(9-10-8)11-3-5-12-6-4-11/h1-2H,3-6H2,(H,10,13) |
InChI-Schlüssel |
ZFUBJVUAYGFVSV-UHFFFAOYSA-N |
Isomerische SMILES |
C1COCCN1C2=NN=C(C=C2)S |
SMILES |
C1COCCN1C2=NNC(=S)C=C2 |
Kanonische SMILES |
C1COCCN1C2=NNC(=S)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)



![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![6-[6-chloro-3-[[(Z)-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridin-2-yl]sulfanyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B274066.png)
![(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274068.png)
![(4Z)-4-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274069.png)
![(4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274070.png)

![3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)